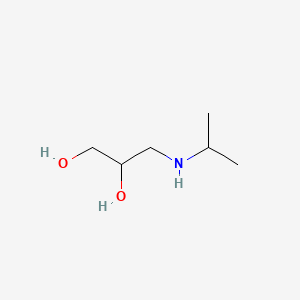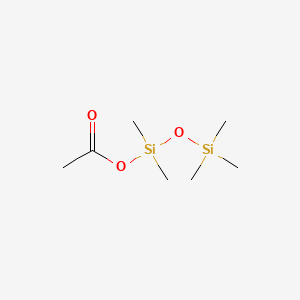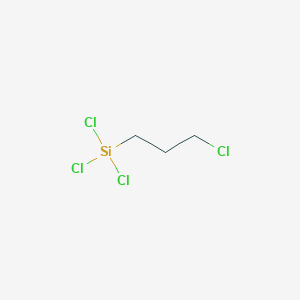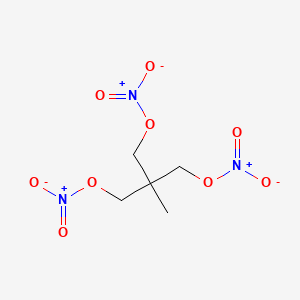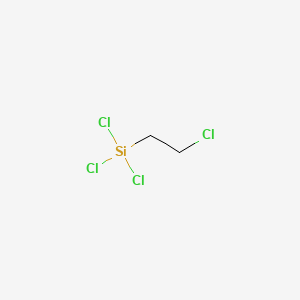
2-クロロエチルトリクロロシラン
概要
説明
2-CHLOROETHYLTRICHLOROSILANE is an organosilicon compound with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.951 g/mol . It is also known as β-chloroethyl trichlorosilane. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one 2-chloroethyl group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
科学的研究の応用
2-CHLOROETHYLTRICHLOROSILANE has a wide range of applications in scientific research, including:
作用機序
Target of Action
Trichloro(2-chloroethyl)silane is a chemical compound with the formula C2H4Cl4Si The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that trichlorosilane compounds can react with certain substances to form new compounds . For instance, Trichlorosilane reacts with dimethylformamide to form hypervalent hydridosilicates .
Biochemical Pathways
The reaction of trichlorosilane compounds with dimethylformamide to form hypervalent hydridosilicates suggests that it may be involved in the reduction of aldehydes to alcohols, imines to amines, and the reductive amination of aldehydes .
Result of Action
The formation of hypervalent hydridosilicates and their role in reducing aldehydes to alcohols, imines to amines, and the reductive amination of aldehydes suggest potential molecular transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trichloro(2-chloroethyl)silane. For instance, target surface chemistry can exert a strong influence on the evolution of ethylene from trichlorosilane compounds . Additionally, temperature and light intensity can affect the rate of ethylene release from these compounds .
準備方法
Synthetic Routes and Reaction Conditions
2-CHLOROETHYLTRICHLOROSILANE can be synthesized through the hydrosilylation of vinyl chloride with trichlorosilane. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, trichloro(2-chloroethyl)silane is produced by the direct chlorination of ethyltrichlorosilane. This process involves the reaction of ethyltrichlorosilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
化学反応の分析
Types of Reactions
2-CHLOROETHYLTRICHLOROSILANE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(2-chloroethyl)silane can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silanes.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes to form organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and water.
Hydrosilylation: Platinum or rhodium catalysts are commonly used in hydrosilylation reactions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and silanols.
Hydrosilylation: Products include various organosilicon compounds, such as alkylsilanes.
類似化合物との比較
Similar Compounds
Trichlorosilane: Similar in structure but lacks the 2-chloroethyl group.
Chloromethyltrichlorosilane: Contains a chloromethyl group instead of a 2-chloroethyl group.
Uniqueness
2-CHLOROETHYLTRICHLOROSILANE is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in specific applications, such as surface modification and the synthesis of specialized organosilicon compounds .
特性
IUPAC Name |
trichloro(2-chloroethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXNJHYVOVLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064156 | |
| Record name | Trichloro(2-chloroethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-20-1 | |
| Record name | Trichloro(2-chloroethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6233-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro(2-chloroethyl)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichloro(2-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(2-chloroethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(2-chloroethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


